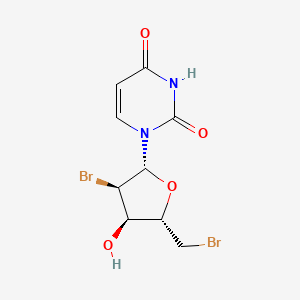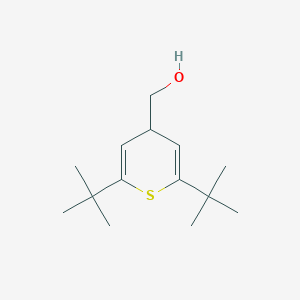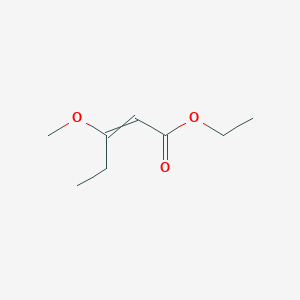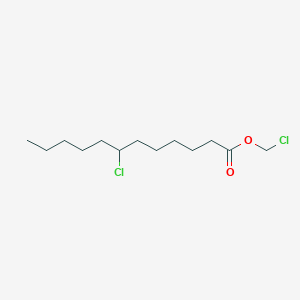
Chloromethyl 7-chlorododecanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloromethyl 7-chlorododecanoate is an organic compound with the molecular formula C13H24Cl2O2 It is a chlorinated ester, specifically the chloromethyl ester of 7-chlorododecanoic acid
准备方法
Synthetic Routes and Reaction Conditions
Chloromethyl 7-chlorododecanoate can be synthesized through the esterification of 7-chlorododecanoic acid with chloromethyl alcohol. The reaction typically requires an acid catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques, such as distillation and crystallization, ensures the production of high-purity this compound.
化学反应分析
Types of Reactions
Chloromethyl 7-chlorododecanoate undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 7-chlorododecanoic acid and chloromethyl alcohol.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents, such as dimethyl sulfoxide (DMSO) or acetonitrile, at elevated temperatures.
Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis employs sodium hydroxide. The reactions are conducted under reflux conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.
Major Products Formed
Substitution Reactions: New esters or amides, depending on the nucleophile used.
Hydrolysis: 7-chlorododecanoic acid and chloromethyl alcohol.
Oxidation and Reduction: Corresponding carboxylic acids or alcohols.
科学研究应用
Chloromethyl 7-chlorododecanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and metabolic pathways.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and polymers.
作用机制
The mechanism of action of chloromethyl 7-chlorododecanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. This interaction can modulate various biochemical pathways and cellular processes.
相似化合物的比较
Similar Compounds
Chloromethyl 7-chlorodecanoate: Similar structure but with a shorter carbon chain.
Chloromethyl 7-chloroheptanoate: Another chlorinated ester with an even shorter carbon chain.
Chloromethyl 7-chlorooctanoate: Similar compound with an eight-carbon chain.
Uniqueness
Chloromethyl 7-chlorododecanoate is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter-chain analogs
属性
CAS 编号 |
80419-03-0 |
|---|---|
分子式 |
C13H24Cl2O2 |
分子量 |
283.2 g/mol |
IUPAC 名称 |
chloromethyl 7-chlorododecanoate |
InChI |
InChI=1S/C13H24Cl2O2/c1-2-3-5-8-12(15)9-6-4-7-10-13(16)17-11-14/h12H,2-11H2,1H3 |
InChI 键 |
FTELUGWCTDTFNA-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC(CCCCCC(=O)OCCl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


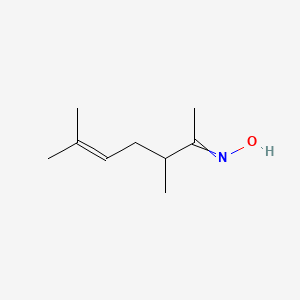
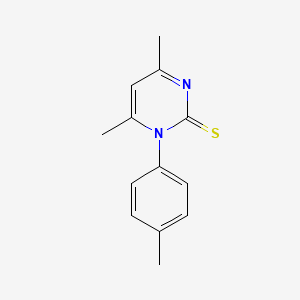
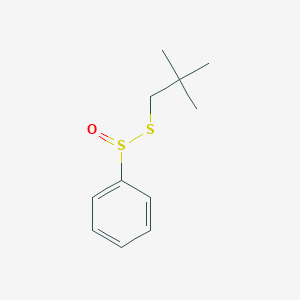
![5-Acetyl-3-methyl[1,2]thiazolo[5,4-b]pyridin-4(2H)-one](/img/structure/B14423572.png)
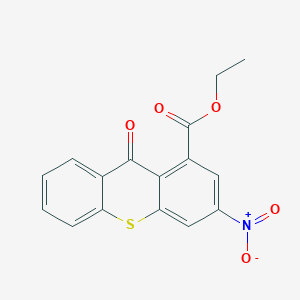

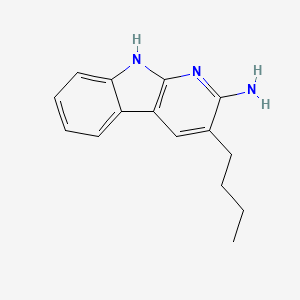
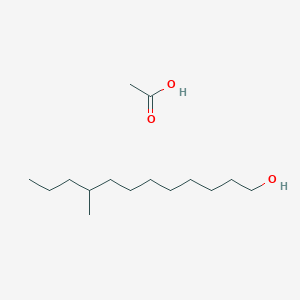
![[(2-Methoxycyclohexyl)tellanyl]benzene](/img/structure/B14423601.png)
![N-[(4-methylphenyl)hydrazinylidene]acetamide](/img/structure/B14423603.png)
![8-Methyl-3,7-diphenylpyrazolo[5,1-c][1,2,4]triazine](/img/structure/B14423607.png)
